molecular formula C7H13N3 B1438627 1-tert-butyl-1H-pyrazol-5-amine CAS No. 442850-71-7

1-tert-butyl-1H-pyrazol-5-amine

Cat. No.: B1438627
CAS No.: 442850-71-7
M. Wt: 139.2 g/mol
InChI Key: NDKNRZPWSLAZNF-UHFFFAOYSA-N
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Description

1-tert-Butyl-1H-pyrazol-5-amine (CAS 442850-71-7) is a versatile nitrogen-containing heterocyclic compound that serves as a critical synthon in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C 7 H 13 N 3 and a molecular weight of 139.20 g/mol, is a key derivative of the 5-aminopyrazole family [ ][ ]. Its structure features multiple nucleophilic sites, making it a valuable precursor for constructing a plethora of fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines, which are known to mimic purine bases found in DNA and RNA [ ]. In research applications, this building block is extensively used in the design and synthesis of novel molecular scaffolds with potential biological activities. The tert-butyl group on the pyrazole ring can act as a protecting group, facilitating regioselective synthesis, as demonstrated in published organic synthesis procedures [ ]. Its primary value lies in its role as a starting material for the development of compounds investigated for a range of pharmacological properties, including anti-inflammatory, antiviral, antimicrobial, and anticancer activities, among others [ ][ ]. The compound is a solid at room temperature with a melting point of approximately 66-67 °C [ ][ ]. It has a calculated boiling point of 247.5 ± 13.0 °C at 760 Torr, a density of 1.05 ± 0.1 g/cm³, and is slightly soluble in water (7.7 g/L at 25 °C) [ ]. Safety Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information [ ][ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

2-tert-butylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13N3/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKNRZPWSLAZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653844
Record name 1-tert-Butyl-1H-pyrazol-5-amine
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Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442850-71-7
Record name 1-tert-Butyl-1H-pyrazol-5-amine
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Record name 1-(tert-Butyl)-1H-pyrazol-5-amine
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-tert-butyl-1H-pyrazol-5-amine and its Analogs

Several well-established methods are routinely employed for the synthesis of this compound and related compounds. These routes often involve the construction of the pyrazole (B372694) ring from acyclic precursors.

A common and straightforward method for the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine involves the cyclocondensation reaction between 3-aminocrotononitrile (B73559) and tert-butylhydrazine (B1221602). orgsyn.org In a typical procedure, tert-butylhydrazine hydrochloride is treated with a base, such as sodium hydroxide (B78521), to generate the free tert-butylhydrazine. This is then reacted with 3-aminocrotononitrile. orgsyn.org The reaction mixture is heated, typically to around 90°C, for an extended period to ensure the completion of the cyclization and formation of the pyrazole ring. orgsyn.org This process results in a biphasic mixture from which the desired product can be isolated and purified. orgsyn.org

This method provides a reliable and scalable route to the target compound. The starting materials are commercially available, and the reaction conditions are relatively simple to control. The yield of this reaction is reported to be high, with a corrected yield of 87% after purification. orgsyn.org

ReactantsReagentsConditionsProductYield
tert-Butylhydrazine hydrochloride, 3-Aminocrotononitrile2 M NaOH90°C, 22 h1-tert-Butyl-3-methyl-1H-pyrazol-5-amine87% (corrected)

This table summarizes the key parameters for the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine via cyclocondensation.

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. In the context of pyrazole synthesis, MCRs allow for the construction of complex pyrazole derivatives from simple and readily available starting materials in a single synthetic operation. ut.ac.irrsc.org

For instance, dihydropyrano[2,3-c]pyrazole derivatives can be synthesized through a one-pot reaction of substituted aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate. ut.ac.ir This reaction can be catalyzed by preheated fly-ash in an aqueous medium, highlighting a green chemistry approach. ut.ac.ir The yields for this methodology are reported to be high, reaching up to 95%. ut.ac.ir

Another example involves the synthesis of 1H-pyrazole-1-carbothioamide derivatives through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com This reaction is catalyzed by HAp/ZnCl2 nano-flakes and proceeds efficiently at 60-70°C, with high yields (80-90%) and short reaction times (30-40 min). biointerfaceresearch.com

The use of molecular iodine as a catalyst has also been explored for the one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov This method demonstrates good functional group tolerance and provides the desired products in good to excellent yields. nih.gov

Reaction TypeStarting MaterialsCatalystKey Features
Dihydropyrano[2,3-c]pyrazole synthesisAldehydes, malononitrile, ethyl acetoacetate, hydrazine hydratePreheated fly-ashGreen protocol, high yields (up to 95%)
1H-Pyrazole-1-carbothioamide synthesisHydrazine hydrate, arylidene malononitrile, isothiocyanatesHAp/ZnCl2 nano-flakesHigh yields (80-90%), short reaction times
5-Amino-4-(arylselanyl)-1H-pyrazole synthesisBenzoylacetonitriles, arylhydrazines, diaryl diselenidesMolecular iodineGood functional group tolerance

This table provides an overview of various one-pot multicomponent reactions for the synthesis of pyrazole derivatives.

In an effort to develop more environmentally friendly synthetic methods, solvent-free reaction conditions have been investigated for the synthesis of pyrazole derivatives. These methods often involve a condensation step followed by a reduction sequence, all performed in a single pot without the need for a solvent.

A notable example is the one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This process begins with the solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde at an elevated temperature (120°C). mdpi.com The resulting N-(5-pyrazolyl)imine intermediate is then reduced in situ with sodium borohydride (B1222165) in methanol (B129727) at ambient temperature to afford the final product in good yield. mdpi.com This approach is advantageous due to its operational simplicity, short reaction time, and the fact that it does not require the isolation and purification of the intermediate imine. mdpi.com

Similarly, a solvent-free condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde (B72084) has been reported, using magnesium sulfate (B86663) as a drying agent at ambient temperature. semanticscholar.org This method provides the corresponding N-pyrazolyl imine in 81% yield. semanticscholar.org

Furthermore, the synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals has been achieved through a one-pot, three-component reaction under solvent-free and catalyst-free conditions by simply refluxing a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane. rsc.org This protocol is highlighted for its high efficiency, environmental friendliness, excellent yields, and easy work-up. rsc.org

Starting MaterialsReagents/ConditionsProductKey Advantages
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde1. 120°C, solvent-free; 2. NaBH4, MeOH3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineOperational simplicity, short reaction time, no intermediate isolation
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 2-pyridinecarboxaldehydeMgSO4, ambient temperature, solvent-free(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamineMild conditions, good yield
Heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, triethoxymethaneReflux, solvent-free, catalyst-free1H-Pyrazol-5(4H)-one-based heterocyclic ketene aminalsHigh efficiency, environmentally benign, excellent yields

This table outlines various solvent-free synthetic approaches to pyrazole derivatives.

The use of specific, highly functionalized intermediates can provide a versatile entry point for the synthesis of complex pyrazole derivatives. One such intermediate is potassium tricyanomethanide.

A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed starting from potassium tricyanomethanide. nih.gov This synthesis involves the preparation of a key intermediate, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, in just two steps and in good yield. nih.gov A key feature of this route is a selective Sandmeyer reaction on the corresponding diaminopyrazole. nih.gov This versatile intermediate then allows for the introduction of various aryl groups, providing a more flexible approach to the target carboxamides than previously available methods. nih.gov

Advanced Synthetic Strategies and Mechanistic Investigations

Beyond the established routes, ongoing research focuses on developing more advanced and efficient synthetic strategies for pyrazole derivatives. These efforts often involve a deeper understanding of reaction mechanisms to achieve higher levels of control over the reaction outcome.

Achieving control over stereoselectivity and regioselectivity is a major goal in modern organic synthesis. In the context of pyrazole synthesis, this is particularly important for creating specific isomers with desired biological activities.

An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been reported to proceed with complete regioselectivity. nih.gov This method demonstrates excellent tolerance to a variety of substituents, including both electron-donating and electron-withdrawing groups. nih.gov The ability to control the regioselectivity is a significant advantage over other methods, especially when the substituents on the alkyne and hydrazone are similar. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been achieved through the cyclization of 5-aminopyrazoles with N-Boc-α-amino acid-derived ynones. researchgate.net This methodology allows for the diversification of the pyrazolo[1,5-a]pyrimidine scaffold at various positions. researchgate.net The reaction mechanism is proposed to involve an initial Michael addition of the aminopyrazole to the conjugated triple bond of the ynone, followed by cyclization and elimination of water. researchgate.net

Catalytic Systems in Pyrazole Formation

The synthesis of pyrazole derivatives is often facilitated by transition metal catalysts, which can promote cyclization reactions and enhance yields and regioselectivity.

Rhodium(III)-Catalyzed Annulation: A Rh(III)-catalyzed C–H activation and cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynoates or alkynamides. rsc.org This [5 + 1] annulation reaction is characterized by its broad substrate scope, tolerance of various functional groups, and high atom economy. rsc.org

Palladium-Catalyzed Reactions: While specific examples for the direct synthesis of this compound using palladium catalysis are not prevalent in the provided context, palladium catalysts are widely used in cross-coupling reactions to functionalize the pyrazole core.

Copper-Catalyzed Cycloadditions: Copper catalysts have proven effective in the synthesis of pyrazole derivatives. For instance, Cu(I)-catalyzed [3+2] cycloaddition of azomethine imines with terminal alkynes provides a route to pyrazolo[1,2-a]pyrazole structures. nih.gov The use of chiral ligands can induce high enantioselectivity in these reactions. nih.gov Furthermore, copper-promoted dimerization of 5-aminopyrazoles can lead to the formation of pyrazole-fused pyridazines and pyrazines through various C-H/N-H, C-H/C-H, and N-H/N-H bond couplings. mdpi.com Immobilized Cu(II)-enaminone complexes have also been used as heterogeneous catalysts for the regioselective synthesis of pyrazolo[1,2-a]pyrazoles via [3+2] cycloaddition of azomethine imines to terminal ynones. mdpi.com

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact and improve sustainability. nih.govresearchgate.netbenthamdirect.com Key strategies include the use of greener solvents, solvent-free conditions, microwave or ultrasound assistance, and renewable or recyclable catalysts. nih.govbenthamdirect.comnih.gov

Recent advancements focus on methods that are not only high-yielding but also operationally simple and atom-economical. nih.gov For example, multicomponent reactions in water or under solvent-free conditions are gaining traction. researchgate.netnih.govrsc.org The use of heterogeneous catalysts, such as those based on nickel or copper, allows for easy recovery and reuse, further enhancing the green credentials of the synthetic process. researchgate.netnih.gov

Green Chemistry ApproachDescriptionBenefits
Microwave/Ultrasound Assistance Utilizes alternative energy sources to accelerate reactions. researchgate.netbenthamdirect.comnih.govReduced reaction times, increased yields. researchgate.net
Solvent-Free Reactions Reactions are conducted without a solvent, often by grinding or heating neat reactants. researchgate.netbenthamdirect.comEliminates solvent waste, simplifies workup. researchgate.net
Aqueous Media Water is used as a green and universal solvent. researchgate.netrsc.orgEnvironmentally benign, cost-effective. researchgate.net
Recyclable Catalysts Heterogeneous or magnetic catalysts that can be easily separated and reused. researchgate.netnih.govReduced catalyst waste and cost. nih.gov
Multicomponent Reactions Multiple starting materials react in a single step to form a complex product. nih.govresearchgate.netHigh atom economy, operational simplicity. nih.gov

Mechanism of Azomethine Formation and Reduction

The formation of an azomethine (imine) intermediate is a key step in many synthetic routes involving 5-aminopyrazoles. This typically occurs through the condensation of the amino group with an aldehyde or ketone. mdpi.comsemanticscholar.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. researchgate.net

This azomethine intermediate can then be reduced to the corresponding amine. mdpi.com For instance, a one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves the solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form an N-(5-pyrazolyl)imine, which is then reduced in situ with sodium borohydride in methanol. mdpi.comresearchgate.net This method is efficient, with a short reaction time and no need to isolate the intermediate imine. mdpi.com The reduction is confirmed by the disappearance of the azomethine proton signal in the 1H-NMR spectrum. mdpi.com

Derivatization and Functionalization Strategies

The this compound scaffold can be readily modified to introduce a variety of functional groups, enabling the synthesis of a diverse range of derivatives.

Halogenation Reactions

Halogenation at the C-4 position of the pyrazole ring is a common derivatization strategy.

Bromination: The compound 4-bromo-1-tert-butyl-1H-pyrazol-5-amine can be synthesized, and it is commercially available. sigmaaldrich.comuni.lu This brominated derivative serves as a key intermediate for further functionalization through cross-coupling reactions.

Iodination: Iodination of pyrazoles can be achieved with high regioselectivity. nih.gov For instance, treatment with n-butyllithium followed by elemental iodine can lead to 5-iodo derivatives, while ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with I2 can afford 4-iodides. nih.gov The compound 1-tert-butyl-4-iodo-1H-pyrazol-5-amine is also a known compound. bldpharm.com

Chlorination: While specific examples of chlorination at the C-4 position of this compound are not detailed in the provided search results, related structures like 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine are known, indicating that chloro-substituted derivatives are synthetically accessible. uni.lu

Halogenation ReactionReagentsPosition
Bromination Brominating agentsC-4
Iodination n-BuLi, I2 or CAN, I2C-5 or C-4
Chlorination Chlorinating agentsVaries

Sulfonamidation Reactions

The amino group of this compound can undergo sulfonamidation reactions. This involves reacting the amine with a sulfonyl chloride in the presence of a base to form a sulfonamide linkage. While specific examples with this compound were not found in the provided search results, this is a general and well-established reaction for primary amines.

Reductive Amination and Condensation Reactions

Reductive amination and condensation reactions are powerful tools for introducing substituents at the amino group of this compound.

Condensation Reactions: 5-Aminopyrazoles readily undergo condensation with aldehydes to form N-pyrazolyl imines. semanticscholar.org For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with 2-pyridinecarboxaldehyde in methanol at room temperature, using magnesium sulfate as a drying agent, to yield the corresponding (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. semanticscholar.org

Reductive Amination: As previously mentioned, a one-pot reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde has been reported. mdpi.comresearchgate.net This solvent-free condensation followed by reduction with sodium borohydride provides an efficient route to N-substituted pyrazolyl amines. mdpi.com This methodology highlights the ease of functionalization at the amino group. mdpi.commdpi.com

Formation of Schiff Bases and Imines

The primary amine group at the C5 position of the pyrazole ring is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases or azomethines (-C=N-). researchgate.netmasterorganicchemistry.com This reaction involves the elimination of a water molecule and is typically catalyzed by acid. libretexts.orgyoutube.com The pH of the reaction medium is a critical parameter; optimal rates are often observed around pH 5. At lower pH values, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate, which is necessary for its elimination as water. libretexts.org

The synthesis of these imines can be achieved under various conditions. One efficient, solvent-free method involves heating an equimolar mixture of a 5-aminopyrazole derivative and an aldehyde. For instance, (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine was synthesized by heating 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde at 120 °C for two hours, affording the product in a 91% yield. mdpi.comresearchgate.net

Alternatively, the reaction can be performed at ambient temperature in a suitable solvent with a drying agent. The synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was accomplished by reacting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in methanol at room temperature for 24 hours, using magnesium sulfate to remove the water formed during the reaction, which resulted in an 81% yield. semanticscholar.org These N-pyrazolyl imines are valuable intermediates for synthesizing more complex heterocyclic systems. mdpi.comsemanticscholar.org

Reactant 1Reactant 2ConditionsProductYieldReference(s)
3-(tert-butyl)-1-methyl-1H-pyrazol-5-aminep-methoxybenzaldehydeSolvent-free, 120 °C, 2 h(E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine91% mdpi.comresearchgate.net
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine2-pyridinecarboxaldehydeMethanol, MgSO₄, ambient temp., 24 h(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine81% semanticscholar.org
5-aminopyrazole derivatives (1a-d)4-(piperidin-1-yl) benzaldehyde (B42025) (4) or 3,4,5-trimethoxybenzaldehyde (B134019) (5)Mild reaction conditionsSchiff bases 8a-d or 9a-dGood nih.gov

Introduction of Diverse Substituents (e.g., aryl, nitro-phenyl, methoxyphenyl)

The functionalization of the this compound scaffold can be achieved through various synthetic strategies, enabling the introduction of a wide range of substituents at different positions of the heterocyclic system.

Aryl Substituents

The introduction of aryl groups, particularly on the exocyclic amino group (N-arylation), can be efficiently performed using modern cross-coupling methodologies. The Buchwald-Hartwig reaction is a prominent example, utilizing a palladium catalyst for C-N bond formation. osi.lv An optimized procedure for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines involves the reaction of commercially available aminopyrazoles with aryl halides. This one-step process employs a palladium catalyst with XPhos as the ligand and potassium hydroxide (KOH) as the base, yielding the desired N-arylated products in satisfactory yields. osi.lv Copper-catalyzed amination reactions also provide a viable route for the N-arylation of amines with aryl bromides, presenting an alternative pathway for these transformations. nih.gov

Reaction TypeReactantsCatalyst/ReagentsProduct TypeReference(s)
Buchwald-Hartwig Amination1,3-disubstituted 1H-pyrazol-5-amine, Aryl halidePd-catalyst, XPhos ligand, KOH5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amine osi.lv
Copper-Catalyzed AminationAmine, Aryl bromideCuI, Ligand (e.g., L8), Base (e.g., NaOTMS)N-Aryl amine nih.gov

Nitro-phenyl Substituents

Nitro-phenyl groups can be incorporated into the pyrazole structure, typically at the N1 position, through cyclization reactions. The synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine involves a one-pot reaction between 3-nitrophenylhydrazine (B1228671) and 4,4-dimethyl-3-oxopentanenitrile. nih.govresearchgate.net The mixture is heated in water with concentrated hydrochloric acid. After heating, the mixture is cooled and neutralized with ammonium hydroxide to precipitate the product. This method yielded the title compound as a yellow solid with a 68% yield. nih.gov A similar strategy can be used to synthesize the isomeric compound, 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. nih.govchemimpex.com These compounds are valuable as intermediates in pharmaceutical and agricultural chemistry. chemimpex.com

ProductReactantsConditionsYieldReference(s)
3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine3-nitrophenylhydrazine, 4,4-dimethyl-3-oxopentanenitrileConc. HCl, H₂O, 70 °C, 2 h; then neutralization with NH₄OH68% nih.govresearchgate.net
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine4-nitrophenylhydrazine, 4,4-dimethyl-3-oxopentanenitrileNot specifiedNot specified nih.govchemimpex.com

Methoxyphenyl Substituents

Methoxyphenyl groups can be introduced as N-substituents on the exocyclic amine through a one-pot, two-step reductive amination process. This involves the initial solvent-free condensation of a 5-aminopyrazole, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with p-methoxybenzaldehyde to form the corresponding N-(5-pyrazolyl)imine in situ. mdpi.comresearchgate.net This intermediate is then reduced without isolation, using sodium borohydride in methanol at ambient temperature, to yield the final product, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This efficient methodology avoids the need for purification of the intermediate imine. Furthermore, pyrazole derivatives bearing a methoxyphenyl group, such as 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, have been synthesized and used as versatile starting materials for creating a variety of other heterocyclic compounds. nih.gov

ProductReactantsConditionsYieldReference(s)
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine1) 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde 2) Sodium borohydride1) Solvent-free, 120 °C, 2 h 2) Methanol, ambient temp., 1 h78% mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the molecular framework.

In the ¹H NMR spectrum of derivatives of 1-tert-butyl-1H-pyrazol-5-amine, the tert-butyl group typically presents as a sharp singlet in the upfield region, often around 1.24-1.33 ppm. mdpi.commdpi.comsemanticscholar.org The proton on the 4th position of the pyrazole ring (H-4) also appears as a distinct singlet, generally found further downfield, for instance at 5.74 ppm or 6.17 ppm, depending on the substitution pattern. mdpi.comsemanticscholar.org The protons of methyl groups attached to the pyrazole nitrogen are observed as singlets, for example, at 3.40 ppm or 3.94 ppm. mdpi.comsemanticscholar.org

¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. The carbons of the tert-butyl group are readily identified, with the three equivalent methyl carbons appearing around 30.4-30.7 ppm and the quaternary carbon at approximately 32.4 ppm. mdpi.commdpi.comsemanticscholar.org The C-4 carbon of the pyrazole ring is notably shielded, with its signal appearing in the range of 85.2-103.7 ppm, reflecting the high electron density at this position in π-excessive pyrazole systems. mdpi.commdpi.comsemanticscholar.org The C-3 and C-5 carbons, being attached to the tert-butyl group and the amino group respectively, resonate further downfield. For example, in one derivative, C-3 was observed at 160.9 ppm and C-5 at 130.9 ppm. mdpi.com

Two-dimensional NMR techniques are indispensable for unambiguous signal assignment. mdpi.commdpi.com Heteronuclear Single Quantum Coherence (HSQC) experiments correlate proton signals with their directly attached carbon atoms. semanticscholar.org The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals long-range (2-3 bond) C-H correlations, which are crucial for identifying quaternary carbons and piecing together the molecular structure. semanticscholar.org For instance, HMBC can show correlations from the tert-butyl protons to the C-3 carbon and from the N-methyl protons to the C-5 carbon. semanticscholar.org Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, such as those within aromatic substituents. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted this compound Derivatives in CDCl₃.
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference Compound
tert-Butyl (CH₃)1.24 - 1.3330.4 - 30.7N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.commdpi.com
tert-Butyl (Cq)-~32.4N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.commdpi.com
Pyrazole H-45.41 - 6.17-3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine mdpi.comsemanticscholar.org
Pyrazole C-4-85.2 - 103.7N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.commdpi.com
Pyrazole C-3-~161N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine mdpi.comsemanticscholar.org
Pyrazole C-5-130.9 - 150.1N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, EIMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often utilizing electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For example, the pseudo-molecular ion ([M+H]⁺) of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was confirmed by HRMS analysis, matching the calculated mass with a very low mass error. mdpi.com Similarly, the identity of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was confirmed by HRMS. mdpi.com

Electron Ionization Mass Spectrometry (EIMS) is also employed, often providing detailed fragmentation patterns that serve as a molecular fingerprint. mdpi.com In the analysis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the molecular ion peak was observed at m/z 260 (55% intensity), with major fragments appearing at m/z 245 (100%), 218 (88%), and 190 (73%). nih.govresearchgate.net For another derivative, the molecular ion peak was observed at m/z 242 (58% intensity), while the base peak at m/z 227 corresponded to the loss of a methyl group. proquest.com This fragmentation is characteristic and aids in structural confirmation.

Table 2: Mass Spectrometry Data for Selected this compound Derivatives.
CompoundTechniqueObserved m/z (Intensity %)Ion/Fragment
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amineMS (70 eV)260 (55%), 245 (100%), 218 (88%), 190 (73%)[M]⁺ and major fragments nih.govresearchgate.net
(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimineMS242 (58%), 227 (100%)[M]⁺, [M-CH₃]⁺ proquest.com
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamideHRMS (ESI+)462.1510[M+H]⁺ mdpi.com

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In derivatives of this compound, characteristic absorption bands confirm the presence of specific structural motifs.

The N-H stretching vibration of the amine group typically appears as a distinct band, for instance at 3243 cm⁻¹. mdpi.com The C=N stretching vibration within the pyrazole ring is often observed in the 1588-1619 cm⁻¹ region. mdpi.comsemanticscholar.org This band may overlap with C=C stretching vibrations from aromatic substituents, which also appear in this area (e.g., 1595 cm⁻¹). mdpi.com Stretching vibrations corresponding to C-H bonds in the tert-butyl group and any aromatic rings are found around 2862-2958 cm⁻¹. mdpi.commdpi.com If other functional groups are present, such as a sulfonyl group (SO₂), its characteristic asymmetric and symmetric stretching vibrations will be prominent, appearing at approximately 1363 cm⁻¹ and 1170 cm⁻¹, respectively. mdpi.com

While less commonly detailed in the literature for this specific compound family, UV-Visible spectroscopy provides information about electronic transitions within the molecule. A combined theoretical and experimental study on a related pyrazole derivative has utilized UV-Vis data, indicating its utility in characterizing the electronic structure of these compounds. researchgate.net

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives.
Vibrational ModeTypical Wavenumber (cm⁻¹)Reference Compound
N–H stretch~32433-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com
C–H stretch (alkyl, aryl)2862 - 2958N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com
C=N stretch (pyrazole)1588 - 16193-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine mdpi.comsemanticscholar.org
C=C stretch (aryl)~1595N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com
SO₂ stretch (asymmetric)~1363N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com
SO₂ stretch (symmetric)~1170N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com

X-ray Crystallography for Solid-State Structural Determination (e.g., dihedral angles, hydrogen bonding, crystal packing)

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. This technique is crucial for understanding the three-dimensional arrangement of atoms and the nature of intermolecular interactions that dictate crystal packing.

For the derivative 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, X-ray analysis revealed that the pyrazole and phenyl rings are not coplanar, forming a significant dihedral angle of 50.61°. nih.govresearchgate.netnih.gov This twisting is a common feature in such biaryl systems. The analysis also detailed the orientation of the nitro group substituent. nih.govnih.gov

Table 4: Crystallographic Data for 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
ParameterValue
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c researchgate.net
Dihedral Angle (Pyrazole-Phenyl)50.61 (6)° nih.govresearchgate.net
Key Intermolecular InteractionsN-H···N and N-H···O hydrogen bonds, C-H···N interactions nih.govnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT approaches)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of pyrazole-based compounds. These methods are frequently used to optimize molecular geometries, calculate electronic energies, and derive various molecular properties.

Research on pyrazole (B372694) derivatives often employs a range of DFT functionals and basis sets to achieve a balance between computational cost and accuracy. For instance, studies on related pyrazole compounds have utilized hybrid functionals like B3LYP and M06-2X, as well as dispersion-corrected functionals such as B97D and ωB97XD. nih.govresearchgate.netresearchgate.net The choice of basis set is also critical, with Pople-style basis sets like 6-31G** and 6-311+G(d,p), and triple-zeta basis sets like TZVP being common choices. nih.govresearchgate.netresearchgate.net

These calculations provide access to fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and potential for biological activity. nih.gov For example, theoretical studies on pyrazole-containing systems have calculated HOMO-LUMO gaps to understand their electronic behavior and potential as materials for optoelectronics or as bioactive agents. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, intramolecular charge transfer, and the nature of chemical bonds within the molecule. researchgate.netnih.gov

Table 1: Common DFT Functionals and Basis Sets in Pyrazole Research
Functional/Basis SetTypeCommon ApplicationReference
Functionals
B3LYPHybrid GGAGeometry Optimization, Electronic Properties, NMR Prediction nih.govresearchgate.net
M06-2XHybrid Meta-GGAGeometry Optimization, Thermochemistry nih.govresearchgate.net
B97D / wB97XDDispersion-CorrectedSystems with non-covalent interactions, NMR Prediction nih.govresearchgate.net
PBE0 / PBE1PBEHybrid GGAElectronic Properties, NMR Prediction nih.govresearchgate.net
TPSSTPSSMeta-GGANMR Prediction nih.govresearchgate.net
Basis Sets
6-31G** / 6-31G(d,p)Pople, Double-ZetaGeometry Optimization, Vibrational Frequencies nih.govresearchgate.net
6-311+G(d,p)Pople, Triple-ZetaHigher accuracy energy and property calculations nih.govresearchgate.net
TZVPTriple-Zeta ValenceHigh accuracy NMR and property prediction nih.govresearchgate.net
cc-pVTZCorrelation-ConsistentHigh-accuracy benchmark calculations nih.gov

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential inhibitors by predicting the binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

Derivatives of the 1H-pyrazol-5-amine scaffold have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various protein targets. These studies are crucial for understanding the structure-activity relationships that govern their biological effects. For example, pyrazole derivatives have been docked against several protein kinases implicated in cancer, such as VEGFR-2, Aurora A, and CDK2. nih.gov The results of these simulations provide binding energy values, which quantify the stability of the ligand-protein complex. Lower binding energies typically indicate a more stable interaction.

In one study, various pyrazole derivatives exhibited binding energies ranging from -5.92 to -10.35 kJ/mol against these kinase targets. nih.gov Other research focusing on different pyrazole-based compounds reported strong binding energies of -10.42 kcal/mol and -13.58 kcal/mol with the enzymes COX2 and COX1, respectively. researchgate.net The Automated Topology Builder (ATB) repository, which facilitates the development of molecular force fields for simulations, includes an entry for 3-tert-butyl-1-methyl-1H-pyrazol-5-amine, indicating its relevance and use in molecular dynamics and docking simulations. uq.edu.au These studies collectively highlight the potential of the pyrazole core to serve as a foundation for designing targeted therapeutic agents.

Table 2: Examples of Protein Targets and Binding Energies for Pyrazole Derivatives
Compound ClassProtein TargetReported Binding EnergyReference
1H-Pyrazole derivativesVEGFR-2-10.09 kJ/mol nih.gov
1H-Pyrazole derivativesAurora A-8.57 kJ/mol nih.gov
1H-Pyrazole derivativesCDK2-10.35 kJ/mol nih.gov
Pyrazole-Thiazole hybridCOX1-13.58 kcal/mol researchgate.net
Pyrazole-Thiazole hybridCOX2-10.42 kcal/mol researchgate.net
Dithiocarbazate Schiff baseTarget Protein (COVID-19)-6.0 kcal/mol nih.gov

Conformational Analysis and Energetic Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending a molecule's physical properties and biological activity.

X-ray crystallography studies on derivatives of 1-tert-butyl-1H-pyrazol-5-amine provide precise data on their solid-state conformations. These studies reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and phenyl rings are not coplanar. nih.govresearchgate.netnih.gov The dihedral angle between the mean plane of the pyrazole ring and the phenyl ring is 50.61°. nih.govresearchgate.netnih.gov

Furthermore, the pyrazole ring itself is generally planar, a feature confirmed in the structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, where the maximum deviation from the least-squares plane for the ring atoms is minimal. researchgate.net The orientation of substituent groups, such as the twist of a nitro group relative to its attached phenyl ring, is also determined. nih.govresearchgate.net This structural information is foundational for building models for further computational studies, such as defining the starting geometry for molecular docking or quantum chemical calculations.

Table 3: Selected Geometric Parameters for a this compound Derivative
ParameterValueCompoundReference
Dihedral Angle (Pyrazole Ring - Phenyl Ring)50.61 (6)°3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.govresearchgate.net
Torsion Angle (Nitro group plane - Phenyl ring plane)6.8 (7)°3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.govresearchgate.net
Pyrazole Ring Deviation from PlanarityMax 0.005(2) Å3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net

Simulation of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to simulate chemical reaction mechanisms, complementing experimental studies. By mapping the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. This information is vital for understanding reaction kinetics, selectivity, and for optimizing reaction conditions.

The synthesis of derivatives of this compound often involves multi-step reactions where intermediates are formed in situ. For example, a one-pot, two-step synthesis has been reported involving an initial condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an aldehyde to form an N-(5-pyrazolyl)imine intermediate. mdpi.comresearchgate.net This is followed by a reduction step to yield the final N-alkylated amine product. mdpi.comresearchgate.net

While detailed computational simulations for this specific reaction are not widely published, the general methodology is well-established. Theoretical chemists would model this process by:

Calculating the optimized geometries and energies of the starting materials (aminopyrazole and aldehyde).

Simulating the nucleophilic attack of the amine onto the aldehyde carbonyl, locating the transition state for the formation of a hemiaminal intermediate.

Modeling the dehydration of the hemiaminal to form the imine intermediate and its corresponding transition state.

Simulating the reduction of the imine, for instance by a hydride source, and locating the transition state for this final step.

Mechanistic studies for related reactions, such as the Rh(III)-catalyzed annulation of phenyl-1H-pyrazol-5-amine, demonstrate the utility of these computational approaches in revealing complex reaction pathways. rsc.org

Prediction of Spectroscopic Parameters

The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, is a significant application of quantum chemical calculations. These predictions are invaluable for structure elucidation, confirming experimental assignments, and understanding how electronic structure influences spectral properties.

DFT calculations have proven to be highly effective for predicting ¹H and ¹³C NMR chemical shifts. A comprehensive study on a related pyrazole derivative evaluated the performance of 13 different DFT functionals and two basis sets (TZVP and 6-311+G(d,p)) for this purpose. nih.govresearchgate.net The study found that the accuracy of the predicted shifts depends significantly on the chosen computational method. nih.govresearchgate.net For instance, the B97D and TPSSTPSS functionals were identified as among the most accurate for predicting chemical shifts in that particular system. nih.govresearchgate.net

These computational predictions are validated by comparing them against experimental data. The ¹H and ¹³C NMR spectra for several derivatives of this compound have been experimentally characterized, providing benchmark data for theoretical models. mdpi.comsemanticscholar.org For example, the chemical shifts for the imine product formed from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde (B72084) have been fully assigned using 1D and 2D NMR techniques. semanticscholar.org The high electron density at the C-4 position of the pyrazole ring, a characteristic feature, is reflected in its upfield ¹³C chemical shift (e.g., 88.7 ppm), which is well-reproduced by theoretical calculations. semanticscholar.org

Table 4: Experimental 1H and 13C NMR Chemical Shifts (δ, ppm) for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine in CDCl3
Atom/Group1H Shift (ppm)13C Shift (ppm)
t-Bu (C(CH₃)₃)1.32 (s, 9H)32.4 (Cq)
t-Bu (C(CH₃)₃)30.6 (CH₃)
N-CH₃3.94 (s, 3H)34.8
Pyrazole H-46.17 (s, 1H)88.7
Pyrazole C-3161.4
Pyrazole C-5148.9
CH=N8.66 (s, 1H)159.1
Pyridine (B92270) Ring7.34 - 8.68 (m)121.5 - 154.7
Data from reference semanticscholar.org.

Applications in Medicinal and Biological Chemistry Research

Development of Bioactive Molecules and Pharmaceutical Intermediates

1-tert-butyl-1H-pyrazol-5-amine serves as a crucial building block in the creation of a wide array of bioactive molecules and pharmaceutical intermediates. mdpi.comnih.gov The pyrazole (B372694) nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in numerous pharmacologically active compounds. mdpi.comsemanticscholar.orgnih.gov Its derivatives have demonstrated a broad spectrum of physiological and pharmacological activities. mdpi.com The presence of the tert-butyl group can enhance the lipophilicity of molecules, a desirable characteristic in drug design for targeting specific biological pathways. chemimpex.com

The synthesis of various pyrazole derivatives often begins with precursors like this compound. For instance, it can be used in condensation reactions to form N-(5-pyrazolyl)imines, which are valuable intermediates for creating other N-heterocyclic compounds. mdpi.comresearchgate.net Furthermore, multicomponent reactions involving pyrazole derivatives have become a popular and efficient method for generating complex, biologically active molecules for use in medicinal chemistry and drug discovery programs. nih.govnih.gov

Role as a Privileged Scaffold in Drug Discovery

The pyrazole structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. mdpi.com The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with a wide range of biological activities. mdpi.comnih.gov

Derivatives of this compound are explored for their potential as therapeutic agents due to their unique structural features that contribute to their efficacy as building blocks in synthesizing various bioactive molecules. chemimpex.comchemimpex.com The stability and reactivity of this compound make it a valuable asset in synthetic pathways, enabling the creation of complex molecular architectures essential in drug discovery. chemimpex.com

Investigations into Anti-inflammatory Agents

Research has shown promise for pyrazole derivatives, including those derived from this compound, in the development of anti-inflammatory agents. chemimpex.comchemimpex.com The pyrazole nucleus is a core component of several clinically used non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

Scientists have synthesized and studied various pyrazole derivatives for their anti-inflammatory properties. For example, certain pyrazoline derivatives have been found to possess both analgesic and anti-inflammatory activities. nih.gov The ability of these compounds to modulate key biological processes associated with inflammation makes them attractive candidates for further investigation. chemimpex.com

Research on Enzyme Inhibition and Receptor Binding

The this compound scaffold has been instrumental in the development of inhibitors for various enzymes and ligands for specific receptors, playing a significant role in targeting diseases at a molecular level.

Protein Kinase Inhibition

A notable area of research involves the development of protein kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with diseases like cancer. nih.gov Researchers have developed a series of 3-amino-1H-pyrazole-based kinase inhibitors, demonstrating that modifications to the pyrazole ring can significantly impact the selectivity of these compounds. nih.gov For instance, a derivative, compound 43d , showed high cellular potency for cyclin-dependent kinase 16 (CDK16) and other members of the PCTAIRE and PFTAIRE kinase families. nih.gov This inhibition led to a G2/M phase cell cycle arrest. nih.gov

CompoundTarget KinaseCellular Potency (EC50)
43d CDK1633 nM
43d PCTAIRE family20-120 nM
43d PFTAIRE family50-180 nM

GABA Receptor Binding

While direct research on this compound and GABA receptors is limited in the provided context, pyrazole derivatives, in general, are known to interact with various central nervous system targets.

Development of Anti-pathogenic Agents

The pyrazole scaffold is a key component in the development of various anti-pathogenic agents, demonstrating activity against a range of infectious organisms.

Antibacterial Activity

Pyrazole derivatives have been shown to target different metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov Some synthesized pyrazole compounds have exhibited moderate to potent activity against various bacterial strains, including Micrococcus luteus, Salmonella typhi, and Salmonella paratyphi. nih.gov Furthermore, certain 5-amino functionalized pyrazole derivatives have shown moderate activity against multidrug-resistant (MDR) clinical isolates of Gram-positive species, particularly of the Staphylococcus genus. nih.gov

Antifungal and Antitubercular Activity

The broad biological activity of pyrazoles extends to antifungal and antitubercular applications. mdpi.comnih.gov For example, some 5-aminopyrazole derivatives have demonstrated moderate activity against Mycobacterium tuberculosis, including MDR strains. nih.gov

Antiviral Activity

The versatility of the pyrazole scaffold is also evident in its potential as a source of antiviral agents. mdpi.com

Studies in Anticancer Research

The this compound framework is a promising scaffold for the development of novel anticancer agents. chemimpex.comnih.gov Research has focused on the synthesis of pyrazole derivatives and their evaluation against various cancer cell lines. nih.govresearchgate.net

For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant antiproliferative activity against cancer cell lines such as MCF-7, A549, and PC-3. nih.gov Some of these compounds have demonstrated the ability to inhibit the anti-apoptotic protein Bcl-2 and induce DNA damage, thereby promoting cancer cell death. nih.gov Furthermore, pyrazole-based benzenesulfonamides have also been synthesized and have shown potency against various colon cancer cell lines. researchgate.net

Modulation of Inflammatory Signaling Pathways

Beyond direct anti-inflammatory action, pyrazole derivatives are being investigated for their ability to modulate the complex signaling pathways that drive inflammation. This includes the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. nih.gov

Newer research has also explored the ability of pyrazolyl thiazolones to suppress the differentiation of monocytes into macrophages and to induce apoptosis in activated macrophages, representing a novel mechanism for controlling inflammation. nih.gov This highlights the potential of pyrazole-based compounds to offer more targeted and effective anti-inflammatory therapies. nih.gov

Exploration of Pharmacokinetics and Pharmacodynamics (e.g., lipophilicity)

The pharmacokinetic profile of a drug candidate dictates its journey through the body and ultimately its efficacy and safety. A critical parameter in this profile is lipophilicity, which influences a compound's absorption, distribution, and ability to cross biological membranes.

While specific experimental data on the pharmacokinetics of this compound is limited in publicly available literature, insights can be gleaned from computational predictions and studies on structurally related pyrazole derivatives. The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient between octanol (B41247) and water (LogP). A calculated XLogP3 value for a more complex derivative, 5-Amino-1-Tert-Butyl-3-[2-(Cyclobutyloxy)quinolin-6-Yl]-1h-Pyrazole-4-Carboxamide, is reported to be 3.3, suggesting that the this compound core contributes to a degree of lipophilicity.

Further research into pyrazole-imidazoline derivatives has shown that modifications to the pyrazole scaffold can lead to compounds with adequate hydrophilicity for systemic distribution. nih.gov This suggests that the pyrazole nucleus itself can be a versatile platform for tuning pharmacokinetic properties.

The synthesis of various derivatives of this compound has been reported, with some studies noting the high water solubility of related compounds, a factor that would significantly impact their absorption and distribution. nih.gov

To provide a more quantitative understanding, a data table with key physicochemical and pharmacokinetic parameters for this compound and related compounds is presented below. It is important to note that some of these values are predicted through computational models.

Interactive Data Table of Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted cLogP
This compound100020-56-8C7H13N3139.201.3
This compound hydrochloride1246816-41-4C7H14ClN3175.66-
1,3-di-tert-butyl-1H-pyrazol-5-amine787552-38-9C11H21N3195.312.5
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine126208-61-5C13H17N3215.293.3

The predicted cLogP of 1.3 for this compound suggests a moderate level of lipophilicity. This value falls within a range that is often considered favorable for oral drug absorption, as it balances the need to be lipid-soluble enough to cross cell membranes with sufficient water solubility for dissolution in gastrointestinal fluids.

The study of pyrazole derivatives continues to be an active area of research. mdpi.comorientjchem.org While direct and comprehensive pharmacokinetic and pharmacodynamic data for this compound remains to be fully elucidated in published literature, the available information on its synthesis, the properties of its derivatives, and computational predictions provide a foundational understanding for future investigations into its potential as a bioactive molecule.

Applications in Materials Science and Agrochemical Research

Use in the Production of Agrochemicals (e.g., herbicides, pesticides)

The pyrazole (B372694) moiety is a critical component in a variety of modern agrochemicals. While specific, publicly available research detailing the direct use of 1-tert-butyl-1H-pyrazol-5-amine in commercial herbicides or pesticides is limited, the broader class of tert-butyl pyrazole amines serves as crucial building blocks in the synthesis of active ingredients. These compounds are instrumental in creating molecules that exhibit potent herbicidal and pesticidal activities.

Derivatives of pyrazole are known to be effective inhibitors of key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO), which are essential for plant growth. By targeting these enzymes, pyrazole-based herbicides can achieve effective weed control. For instance, research has shown that various pyrazole derivatives exhibit significant herbicidal properties. cabidigitallibrary.orgnih.govnih.gov

The general synthetic utility of aminopyrazoles is well-established in creating a diverse range of agrochemical structures. The tert-butyl group in compounds like this compound can enhance the lipophilicity of the final product, which may improve its uptake and translocation within the target weed or pest.

Below is a table summarizing the herbicidal activity of some pyrazole derivatives, illustrating the potential of this class of compounds in agrochemical applications.

Compound TypeTarget WeedsObserved Efficacy
Pyrazole Amide DerivativesBrassica campestris, Amaranthus retroflexus, Digitaria sanguinalisSignificant growth inhibition at 200 mg/L. cabidigitallibrary.org
Phenylpyridine-Containing Pyrazole DerivativesDigitaria sanguinalis, Abutilon theophrasti, Setaria viridisModerate post-emergence herbicidal activity at 150 g a.i./hm². nih.govresearchgate.net
5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazolesDigitaria sanguinalisExcellent post-emergence herbicidal effect at 750 g a.i./ha. nih.gov

Exploration in Advanced Materials Development (e.g., polymers, coatings)

In the field of materials science, the amine functionality of this compound presents opportunities for its incorporation into polymeric structures. Amines are well-known for their ability to react with various functional groups to form stable linkages, making them valuable components in the synthesis of polymers and coatings.

While specific research on polymers derived directly from this compound is not extensively documented in publicly available literature, the broader class of pyrazole-containing polymers has been investigated for various advanced applications. For example, tetraaryl pyrazole polymers have been synthesized and shown to exhibit aggregation-induced emission enhancement (AIEE), a property that is highly desirable for applications in sensors and optoelectronics. rsc.org

The incorporation of the pyrazole ring into a polymer backbone can impart unique thermal and photophysical properties to the resulting material. The tert-butyl group can also influence the physical characteristics of the polymer, such as its solubility and processability.

The table below highlights some research findings on polymers containing pyrazole moieties, indicating the potential areas of application for materials derived from this compound.

Polymer TypeKey PropertiesPotential Applications
Tetraaryl Pyrazole PolymersAggregation-Induced Emission Enhancement (AIEE), High Thermal StabilityFluorescent Chemosensors (e.g., for explosives detection), Organic Light-Emitting Diodes (OLEDs)
Pyrazole-Containing Poly(2-oxazolines)Controlled Polymerization, Potential for Further FunctionalizationDrug Delivery Systems, Biomaterials
Energetic Polymers with Pyrazole MoietiesHigh Nitrogen Content, Good Thermal StabilityBinders for Energetic Materials

Advanced Topics in Heterocyclic Chemistry

Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole (B372694) derivatives are well-regarded for their ability to form stable complexes with a wide array of metal ions, attributing to the nitrogen atoms in the pyrazole ring which act as excellent donors. nih.govnih.gov The introduction of a tert-butyl group, as in 1-tert-butyl-1H-pyrazol-5-amine and its analogues, can influence the steric and electronic properties of the resulting ligands, thereby affecting the coordination geometry and nuclearity of the metal complexes. nih.gov

The versatility of pyrazole-based ligands allows for the construction of coordination complexes with varied structural features. nih.gov For instance, the modification of the amino group at the C5 position can lead to Schiff base ligands, which are capable of coordinating with metal ions through both the pyrazole nitrogen and the imine nitrogen. This has been demonstrated in the synthesis of various pyrazole-based Schiff bases and their subsequent use in forming metal complexes. nih.gov

Research has shown an increasing interest in designing pyrazole-based ligands for specific metal binding. nih.gov The steric hindrance provided by the tert-butyl group can be strategically utilized to control the number of ligands coordinating to a metal center or to stabilize specific geometries. While direct studies on coordination complexes of this compound were not extensively detailed in the provided context, the principles of using substituted aminopyrazoles as ligands are well-established. For example, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine serves as a precursor to more complex ligands, highlighting the utility of the tert-butyl pyrazole amine framework in coordination chemistry. sigmaaldrich.com

Pyrazole Derivatives in Chemosensing Applications

The inherent electronic properties of the pyrazole ring, coupled with the ability to introduce various functional groups, make pyrazole derivatives promising candidates for chemosensing applications. These sensors can operate through different mechanisms, such as colorimetric or fluorometric changes upon binding with specific analytes. The functionalization of the pyrazole core is key to imparting selectivity and sensitivity towards target ions or molecules.

While the direct application of this compound as a chemosensor is not explicitly detailed, the broader class of pyrazole derivatives has been explored for this purpose. The amino group at the C5 position can be readily modified to incorporate a signaling unit, which, in conjunction with the pyrazole ring as the binding site, can form an effective chemosensor. The tert-butyl group can play a role in modulating the solubility and photophysical properties of the sensor molecule. The development of pyrazole-based compounds for the detection of cations and anions is an active area of research. researchgate.net

Synthesis of Fused Pyrazoloazines (e.g., pyrazolopyrimidines, pyrazolopyridines)

5-Aminopyrazoles, including this compound, are crucial synthons for the construction of fused heterocyclic systems known as pyrazoloazines. beilstein-journals.orgnih.gov These bicyclic structures are of significant interest due to their prevalence in medicinal chemistry. The synthesis of these fused systems typically involves the condensation of the 5-aminopyrazole with a suitable 1,3-bielectrophilic partner. beilstein-journals.orgnih.gov

Pyrazolopyrimidines:

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common and effective method for synthesizing pyrazolo[1,5-a]pyrimidines. nih.gov In this reaction, the exocyclic amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.gov

A key factor in these syntheses is the regioselectivity, which can be influenced by the substituents on the pyrazole ring. For instance, the presence of a bulky R1 group, such as a tert-butyl group on the pyrazole nitrogen, has been observed to slow down the rate of electrophilic aromatic substitution at the C-4 position. beilstein-journals.org This can lead to the formation of different regioisomers. For example, in some reactions, the steric bulk of the tert-butyl group resulted in the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative as an additional product. beilstein-journals.org

One-pot methodologies have also been developed for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the efficiency of these cyclization strategies. nih.gov Microwave-assisted synthesis has been employed to achieve high yields and purity of functionalized pyrazolo[1,5-a]pyrimidines in shorter reaction times. nih.gov

PrecursorReagentFused ProductReference
5-Aminopyrazoleβ-Dicarbonyl compoundPyrazolo[1,5-a]pyrimidine nih.gov
This compoundBielectrophilic moietyPyrazolo[1,5-a]pyrimidine beilstein-journals.org
5-Amino-1H-pyrazoles3-Oxo-2-(2-arylhydrazinylidene) butanenitriles6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines nih.gov

Pyrazolopyridines:

Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazoles. One established method involves the reaction with β-diketones in refluxing acetic acid. beilstein-journals.org The regiochemistry of the resulting fused pyridine (B92270) can be controlled by the choice of reactants and reaction conditions. For example, the reaction of a 5-aminopyrazole with a trifluoromethyl-β-diketone can yield a 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine. beilstein-journals.org

Another approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. beilstein-journals.orgnih.gov This reaction is proposed to proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization to afford the pyrazolo[3,4-b]pyridine scaffold. nih.gov

PrecursorReagentFused ProductReference
5-AminopyrazoleTrifluoromethyl-β-diketone4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine beilstein-journals.org
3-Methyl-1-phenyl-1H-pyrazol-5-amineα,β-Unsaturated ketone3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridine nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

The development of more efficient and environmentally friendly methods for synthesizing 1-tert-butyl-1H-pyrazol-5-amine and its analogs is a primary focus of ongoing research. Current methods, while effective, often involve multiple steps or require harsh reaction conditions.

Future research will likely explore:

Catalytic Approaches: Investigating novel catalysts, such as rhodium(III), to facilitate C-H activation and annulation reactions, enabling the construction of complex fused-ring systems from simple pyrazole (B372694) precursors. rsc.org

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability of synthetic processes.

Green Chemistry Principles: Employing greener solvents, reducing the use of hazardous reagents, and designing atom-economical reactions are central to modern synthetic chemistry. orgsyn.org A modified procedure for preparing a related compound uses no organic solvent and an inorganic base, offering an environmentally friendly alternative. orgsyn.org

A notable advancement is a three-step sequence that allows for the efficient preparation and isolation of a related aminopyrazole. orgsyn.org This method underscores the utility of developing facile procedures for generating key building blocks.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the mechanisms underlying the reactions of this compound is crucial for optimizing existing transformations and designing new ones. While many reactions involving this compound are known, the intricate details of their pathways often remain to be fully elucidated.

Future investigations will likely involve:

In-situ Spectroscopic Studies: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable insights into the formation of intermediates and transition states.

Computational Analysis: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the most likely mechanisms.

Kinetics Studies: Detailed kinetic analysis can help to determine the rate-determining steps of reactions and provide a quantitative understanding of the factors that influence reaction outcomes.

Recent studies have already begun to shed light on these areas, such as the investigation of a Rh(III)-catalyzed [5 + 1] annulation reaction, which included mechanistic studies to understand the reaction pathway. rsc.org

Structure-Activity Relationship (SAR) Studies for Targeted Biological Activities

The pyrazole core is a well-established pharmacophore found in numerous approved drugs. mdpi.comsemanticscholar.org Systematic modification of the this compound structure is a powerful strategy for developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Key areas for future SAR studies include:

Anticancer Agents: Given the prevalence of the pyrazole scaffold in oncology, further exploration of derivatives for their antiproliferative and cytotoxic effects is a promising avenue. nih.govresearchgate.netacs.org

Anti-inflammatory Agents: The pyrazole nucleus is a known feature in anti-inflammatory drugs, and new derivatives could offer improved efficacy and reduced side effects. japsonline.com

Kinase Inhibitors: As many kinases play a role in disease, designing pyrazole-based inhibitors for specific kinase targets is an active area of research. semanticscholar.orgtandfonline.com

Antimicrobial and Antiviral Agents: The search for new treatments for infectious diseases could benefit from the exploration of novel pyrazole derivatives. mdpi.com

Recent research has highlighted the importance of SAR studies in optimizing the biological activity of pyrazole derivatives. For instance, studies on pyrazole-based inhibitors of meprin α and β have demonstrated how structural modifications can modulate inhibitory activity and selectivity. nih.gov Similarly, the investigation of pyrazolyl acylhydrazones and amides has extended the SAR for antioxidant and anti-inflammatory activities. nih.gov

Advanced Computational Modeling for Drug Design

In recent years, computational modeling has become an indispensable tool in the drug discovery process. For this compound and its derivatives, these in silico methods can accelerate the identification and optimization of new drug candidates.

Future computational efforts will likely focus on:

Molecular Docking: Simulating the binding of pyrazole derivatives to the active sites of biological targets to predict binding affinity and mode of interaction. This has been used to study potential anti-Trypanosoma cruzi agents. mdpi.com

Pharmacophore Modeling: Identifying the key structural features required for biological activity to guide the design of new compounds with enhanced properties.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Combining the accuracy of quantum mechanics with the efficiency of molecular mechanics to model complex biological systems and enzymatic reactions.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates early in the discovery process.

Recent studies have already demonstrated the power of these approaches, such as the use of molecular modeling to study pyrazole-fused curcumin (B1669340) analogues as anticancer agents. acs.org

Expanding Applications in Emerging Fields

Beyond its traditional use in medicinal chemistry, the unique electronic and structural properties of this compound make it an attractive candidate for applications in a variety of emerging fields.

Potential new applications include:

Materials Science: The development of novel organic light-emitting diodes (OLEDs), sensors, and functional polymers incorporating the pyrazole scaffold.

Agrochemicals: The design of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. 5-Aminopyrazoles are already recognized for their use in agricultural chemistry. orgsyn.org

Coordination Chemistry: The use of pyrazole derivatives as ligands for the synthesis of metal complexes with interesting catalytic, magnetic, or optical properties. There is a growing interest in pyrazole-based ligands for their ability to form a variety of coordination complexes. nih.govresearchgate.net

The versatility of the pyrazole ring system, combined with the specific properties imparted by the tert-butyl and amine groups, ensures that this compound will remain a compound of significant interest for years to come. Future research in these and other areas will undoubtedly lead to new discoveries and applications for this valuable chemical entity.

Q & A

Q. What experimental approaches validate the compound’s role as a ligand in coordination chemistry?

  • Methods :
  • Titration Calorimetry (ITC) : Measure binding constants (Kd_d) with metal ions (e.g., Cu2+^{2+}).
  • XAS : Analyze coordination geometry (e.g., square planar vs. octahedral) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.